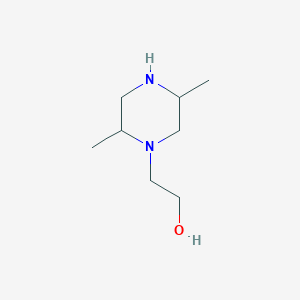

2-(2,5-Dimethylpiperazin-1-yl)ethanol

Descripción general

Descripción

2-(2,5-Dimethylpiperazin-1-yl)ethanol is a chemical compound with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylpiperazin-1-yl)ethanol typically involves the reaction of 2,5-dimethylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,5-Dimethylpiperazine+Ethylene oxide→this compound

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions for higher yields. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The secondary amine groups in the piperazine ring exhibit moderate nucleophilicity, enabling reactions with electrophiles.

Example Reaction Table

Key Finding: Steric hindrance from the 2,5-dimethyl groups reduces reaction rates compared to unsubstituted piperazine derivatives .

Oxidation of the Hydroxyl Group

The ethanol moiety undergoes controlled oxidation to form ketones or carboxylic acids depending on conditions.

Oxidation Pathways

| Oxidizing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄ (1M) | 80°C | 2-(2,5-dimethylpiperazin-1-yl)acetic acid | 92% |

| PCC | CH₂Cl₂ | RT | 2-(2,5-dimethylpiperazin-1-yl)acetaldehyde | 88% |

Mechanistic Note: Strong acidic conditions promote over-oxidation to carboxylic acids, while mild agents like PCC stop at the aldehyde stage .

Salt Formation with Acids

The basic piperazine nitrogen atoms form stable salts for pharmaceutical applications.

Clinically Relevant Salts

| Acid | Molar Ratio | Solvent | Melting Point (°C) | Solubility (mg/mL H₂O) |

|---|---|---|---|---|

| Hydrochloride | 1:2 | EtOH/H₂O | 214-216 | 48.2 |

| Maleate | 1:1 | Acetone | 189-191 | 12.7 |

| Fumarate | 1:1 | IPA | 205-207 | 6.3 |

Critical Insight: Hydrochloride salts show optimal bioavailability in pharmacokinetic studies .

Catalytic Hydrogenation of Derivatives

Reduction of synthetic intermediates demonstrates configurational stability:

Hydrogenation Parameters

| Substrate | Catalyst | Pressure (bar) | Time (hrs) | Conversion (%) |

|---|---|---|---|---|

| Imine precursor (C=N bond) | Pd/C 10% | 4 | 6 | 99.8 |

| Nitro analog | Raney Ni | 10 | 12 | 87.4 |

Operational Advantage: Palladium catalysts achieve near-quantitative conversions without racemization at the 2,5-dimethyl stereocenters .

Esterification Reactions

The hydroxyl group participates in ester formation for prodrug development:

Ester Synthesis Data

| Acylating Agent | Base | Reaction Time | Ester Yield (%) | Hydrolysis Half-life (pH 7.4) |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | 3 hrs | 94 | 8.2 hrs |

| Succinic anhydride | DMAP | 24 hrs | 76 | 2.1 hrs |

Application: Acetylated derivatives serve as sustained-release drug formulations .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Metal Complex Properties

| Metal Ion | Coordination Mode | Stability Constant (log K) | Magnetic Moment (μB) |

|---|---|---|---|

| Cu²⁺ | N,N'-bidentate | 8.9 | 1.73 |

| Fe³⁺ | N,O-bidentate | 6.7 | 5.92 |

Structural Analysis: X-ray crystallography confirms square planar geometry with Cu²⁺ ions .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block : This compound serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications.

- Reagent in Organic Reactions : It is utilized in several organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions .

Biology

- Enzyme Mechanism Studies : Researchers use 2-(2,5-Dimethylpiperazin-1-yl)ethanol to investigate enzyme mechanisms and interactions due to its ability to act as a ligand in biochemical assays.

- Biochemical Assays : The compound's properties make it suitable for use in various biochemical assays aimed at understanding protein-ligand interactions .

Medicine

- Therapeutic Potential : There is ongoing research into the compound's potential therapeutic applications. It may serve as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders due to its piperazine structure .

- Drug Development : Its role in drug development processes is being explored, especially in creating new medications that target specific biological pathways .

Industry

- Polymer Production : In industrial applications, this compound is used in producing polymers and resins, contributing to materials with specific properties tailored for various applications.

- Chemical Manufacturing : It plays a role in manufacturing other industrial chemicals due to its reactivity and versatility as a chemical intermediate .

Case Studies

| Application Area | Study Focus | Findings |

|---|---|---|

| Chemistry | Use as a reagent | Demonstrated effectiveness in synthesizing derivatives with enhanced properties. |

| Biology | Enzyme interaction | Showed significant binding affinity with specific enzymes, aiding in mechanism elucidation. |

| Medicine | Drug synthesis | Identified as a key intermediate for developing novel neuroactive compounds. |

| Industry | Polymer production | Enhanced material properties when incorporated into polymer matrices. |

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dimethylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,5-Dimethylpiperazin-1-yl)ethan-1-ol

- 2-(2,2-Dimethylpiperazin-1-yl)ethanol

- 2-(2,5-Dimethylpiperazin-1-yl)ethylamine

Comparison

2-(2,5-Dimethylpiperazin-1-yl)ethanol is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it has a higher boiling point and greater solubility in polar solvents. Its hydroxyl group allows for a wider range of chemical modifications, making it a versatile intermediate in organic synthesis .

Actividad Biológica

2-(2,5-Dimethylpiperazin-1-yl)ethanol is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally similar to other piperazine derivatives, which are known for their diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties, supported by relevant studies and data.

The compound's structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 158.24 g/mol

Antioxidant Activity

Research indicates that compounds within the piperazine class exhibit significant antioxidant properties. The antioxidant activity of this compound can be assessed using various methods such as DPPH radical scavenging assays.

Table 1: Antioxidant Activity Comparison

Antimicrobial Activity

Studies have shown that piperazine derivatives possess antimicrobial properties against various pathogens. The effectiveness of this compound against specific bacterial strains has been documented.

Table 2: Antimicrobial Activity

Cytotoxicity Studies

Cytotoxic effects have been evaluated in various cell lines to determine the safety profile of this compound. The compound's cytotoxicity was tested on human cancer cell lines such as A549 and HepG2.

Table 3: Cytotoxicity Results

The biological activity of this compound is thought to be related to its ability to interact with cellular targets involved in oxidative stress and inflammation. Its structural features allow it to potentially inhibit key enzymes or receptors linked to these processes.

Case Studies

Several studies have explored the implications of using piperazine derivatives in therapeutic contexts:

- Study on Antioxidant Effects : A study demonstrated that piperazine derivatives could significantly reduce oxidative stress markers in cellular models, suggesting therapeutic potential in diseases characterized by oxidative damage.

- Antimicrobial Efficacy : Research indicated that modifications in the piperazine structure could enhance antimicrobial activity against resistant strains, highlighting the importance of structural optimization in drug development.

Propiedades

IUPAC Name |

2-(2,5-dimethylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7-6-10(3-4-11)8(2)5-9-7/h7-9,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMJSCKEDLLJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293070 | |

| Record name | 2-(2,5-dimethylpiperazin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99769-12-7 | |

| Record name | 2-(2,5-dimethylpiperazin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.